Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride

Catalog No.
S13564480
CAS No.
M.F
C18H27ClN2O2
M. Wt
338.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochlo...

Product Name

Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride

IUPAC Name

benzyl 2-piperidin-4-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

InChI

InChI=1S/C18H26N2O2.ClH/c21-18(22-14-15-6-2-1-3-7-15)20-13-5-4-8-17(20)16-9-11-19-12-10-16;/h1-3,6-7,16-17,19H,4-5,8-14H2;1H

InChI Key

CFMMTDNONPQUBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2CCNCC2)C(=O)OCC3=CC=CC=C3.Cl

Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride is a mono-protected bipiperidine derivative used as a critical building block in multi-step organic synthesis. The molecule features a [2,4'-bipiperidine] core, where one of the piperidine nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group, and it is supplied as a stable hydrochloride salt. This specific combination of a Cbz protecting group and a hydrochloride salt form offers distinct advantages in process chemistry, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) where stability, handling characteristics, and selective deprotection are paramount considerations. It is recognized as a key intermediate in the synthesis of neuropsychiatric drugs like Cariprazine.[1]

Substituting Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride with seemingly similar alternatives introduces significant process complications. Opting for the free base form often leads to handling and purification issues, as free bases can be oils or low-melting solids with lower stability compared to the crystalline hydrochloride salt.[2] Choosing an alternative protecting group, such as a tert-butoxycarbonyl (Boc) group, fundamentally alters the synthesis strategy, as the Cbz group is removed by catalytic hydrogenation while the Boc group requires acidic conditions.[3][4] This lack of orthogonality can lead to undesired side reactions if the wrong protecting group is chosen for a molecule with acid-sensitive functionalities. Finally, starting with the unprotected [2,4'-bipiperidine] core requires additional, often costly and time-consuming, protection and purification steps in-house, negating the benefit of using a pre-functionalized, process-ready intermediate.

Superior Handling and Stability as a Crystalline Hydrochloride Salt

The hydrochloride salt form of amine-containing intermediates is broadly utilized in pharmaceutical manufacturing to ensure superior physical properties compared to the corresponding free base. Hydrochloride salts are typically stable, crystalline solids, which simplifies handling, weighing, and purification processes, and reduces the likelihood of oxidative degradation.[2] In contrast, the free base forms of such compounds are often oils or less stable solids, complicating large-scale manufacturing workflows.[2] This improved crystallinity and stability is a key procurement consideration for ensuring batch-to-batch consistency and process reproducibility.

Evidence DimensionPhysical Form & Stability
Target Compound DataStable, crystalline solid (as hydrochloride salt)
Comparator Or BaselineFree base form (often an oil or less stable solid)
Quantified DifferenceNot directly quantified in sources, but established principle in process chemistry. Salt formation enhances stability and crystallinity.
ConditionsStandard pharmaceutical manufacturing and storage conditions.

This ensures reliable, reproducible handling and stability for large-scale synthesis, avoiding the processing challenges associated with non-crystalline or less stable free base forms.

Process Compatibility via Orthogonal Cbz-Group Deprotection

The choice of an amine protecting group dictates the required deprotection conditions, a critical factor in multi-step synthesis. The benzyloxycarbonyl (Cbz) group on this compound is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenation (e.g., H2, Pd-C).[3][4] This is in stark contrast to the commonly used tert-butoxycarbonyl (Boc) group, which is labile to acid (e.g., TFA) but stable to hydrogenation.[3][5] This orthogonality allows for the selective deprotection of the Cbz group in the presence of acid-sensitive functionalities or Boc-protected amines elsewhere in the molecule, a crucial advantage for complex synthesis.

Evidence DimensionDeprotection Method
Target Compound DataCbz Group: Cleaved by catalytic hydrogenation.
Comparator Or BaselineBoc Group: Cleaved by strong acids (e.g., TFA).
Quantified DifferenceQualitative difference in required chemical conditions (reductive vs. acidic).
ConditionsStandard organic synthesis deprotection protocols.

This compound is essential for synthetic routes requiring a non-acidic deprotection step, preventing unwanted side reactions with other acid-sensitive groups in the molecule.

Demonstrated Utility as a Key Precursor in Cariprazine Synthesis

This specific intermediate, Benzyl [2,4'-Bipiperidine]-1-Carboxylate, is a documented precursor in patented synthetic routes for Cariprazine, an atypical antipsychotic drug.[1] Its use in established synthesis plans for a commercialized API demonstrates its process viability and suitability for large-scale production. Alternative intermediates would require significant re-validation of the synthetic route, potentially impacting yield, purity, and regulatory compliance.

Evidence DimensionApplication in API Synthesis
Target Compound DataDocumented use as a key intermediate in the synthesis of Cariprazine.
Comparator Or BaselineHypothetical or unvalidated intermediates.
Quantified DifferenceNot applicable; this is evidence of established utility.
ConditionsIndustrial synthesis of the API Cariprazine.

Procuring this specific, route-proven intermediate minimizes process development risk and leverages established manufacturing knowledge for the synthesis of Cariprazine and related analogs.

Process Development and Scale-Up for Cariprazine Analogs

For research and manufacturing teams developing novel D2/D3 receptor partial agonists or other analogs of Cariprazine, this compound serves as a reliable, well-characterized starting material. Its proven role as a key intermediate provides a validated starting point, reducing the risks associated with early-stage process development.[3]

Complex Molecule Synthesis Requiring Orthogonal Protection Strategies

In projects involving the synthesis of complex molecules with multiple amine groups or other acid-sensitive functionalities, this Cbz-protected intermediate is the logical choice. It allows for selective deprotection via hydrogenation without affecting acid-labile groups like Boc, enabling more complex and efficient synthetic routes.[6]

Workflow Optimization in cGMP Environments

For contract manufacturing organizations (CMOs) and pharmaceutical producers operating under cGMP conditions, the superior handling properties of this crystalline hydrochloride salt are a significant advantage. Its stability and solid form ensure consistent quality, simplify material transfer and weighing, and enhance the overall reproducibility of the manufacturing process compared to using a free base.[5]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

338.1761058 g/mol

Monoisotopic Mass

338.1761058 g/mol

Heavy Atom Count

23

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